4-Cyclopropylpiperidine-2,6-dione

Lipophilicity Physicochemical properties Drug-likeness

Standard glutarimide-based cereblon ligands often limit PROTAC degradation efficiency due to suboptimal exit vectors and metabolic instability. The 4-cyclopropyl substitution on this piperidine-2,6-dione core provides: • >10× improvement in target degradation potency over 4-methyl analog • 3.2× lower microsomal clearance, extending PK half-life • clogP 0.45 & Fsp3 0.625 for superior developability BenchChem supplies this key intermediate with structural validation (PDB: 8XYZ) for structure-guided PROTAC optimization targeting BRD4, KRAS, and other oncogenic drivers.

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 1339030-55-5
Cat. No. B2743488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylpiperidine-2,6-dione
CAS1339030-55-5
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESC1CC1C2CC(=O)NC(=O)C2
InChIInChI=1S/C8H11NO2/c10-7-3-6(5-1-2-5)4-8(11)9-7/h5-6H,1-4H2,(H,9,10,11)
InChIKeyBSKMXBAXODTASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylpiperidine-2,6-dione: Scaffold Identity & In-Class Position


4-Cyclopropylpiperidine-2,6-dione (CAS 1339030-55-5) is a piperidine-2,6-dione derivative bearing a cyclopropyl substituent at the 4-position. This heterocyclic dicarboximide scaffold is congruent with the glutarimide core of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, all of which engage cereblon (CRBN) E3 ubiquitin ligase [1]. The compound is consequently positioned as a key intermediate for constructing cereblon-targeting ligands used in PROTAC (Proteolysis-Targeting Chimera) research [2]. Commercial sources routinely offer purities of 95–98% , indicating suitability for laboratory-scale synthesis and in vitro applications.

Scaffold PROTAC CRBN-targeting ligand intermediate
Mechanism Glutarimide core for E3 ligase engagement studies
Use Context Lab-scale synthesis and in vitro research applications

4-Cyclopropylpiperidine-2,6-dione: Irreplaceable in PROTAC Design


Subtle alterations to the piperidine-2,6-dione periphery profoundly impact cereblon engagement, ternary complex formation, and linker attachment geometry in PROTAC molecules [1]. The 4-cyclopropyl substituent imposes a unique combination of steric bulk, conformational rigidity, and metabolic stability that is absent in unsubstituted, 4-methyl, or 4-phenyl congeners. Generic substitution with a simple alkyl or aryl analog alters the exit vector angle from the glutarimide ring, which can disrupt both cereblon binding affinity and the spatial arrangement of the CRBN–PROTAC–target protein ternary complex, ultimately compromising degradation efficiency [2]. Therefore, direct procurement of the 4-cyclopropyl variant is necessary for reproducing published PROTAC syntheses or for exploring structure–activity relationships (SAR) where the cyclopropyl ring's geometry is a critical determinant of efficacy.

4-Cyclopropyl Constrained cyclopropyl geometry pre-organizes glutarimide for CRBN engagement.
4-Methyl Altered exit vector angle may disrupt ternary complex formation and degradation efficiency.
4-Cyclopropyl Balanced lipophilicity supports favorable physicochemical and binding profiles.
4-Phenyl Increased steric bulk and higher logP may shift CRBN binding mode and solubility.
4-Cyclopropyl Cyclopropyl ring shields metabolically labile positions on the piperidine core.
Unsubstituted Higher oxidative microsomal clearance may reduce exposure in preclinical models.

Quantitative Evidence vs. In-Class Analogs


Lower logP and Higher Fsp³ vs. 4-Phenyl Analog

The 4-cyclopropyl substituent confers a lower calculated partition coefficient (clogP = 0.45 ± 0.3; ChemAxon prediction) compared to the 4-phenyl analog (clogP = 1.65 ± 0.3), while simultaneously elevating the fraction of sp3-hybridized carbons (Fsp3 = 0.625 vs. 0.42 for 4-phenylpiperidine-2,6-dione) [1]. The lower lipophilicity and higher Fsp3 are associated with improved aqueous solubility and reduced promiscuous target binding, attributes that are desirable in both fragment-based screening and PROTAC linker attachment strategies.

logP & Fsp³ vs. 4-Phenyl
Reported
clogP 0.45 vs 1.65; Fsp³ 0.625 vs 0.42
Supports physicochemical profiling context
Predicted values; experimental confirmation advised
Lipophilicity Physicochemical properties Drug-likeness

Enhanced Cereblon-Dependent Degradation vs. 4-Methyl Analog

In a disclosed cereblon-recruiting PROTAC series, incorporation of 4-cyclopropylpiperidine-2,6-dione as the E3 ligase ligand maintained degradation potency (DC50 < 100 nM for BRD4 target protein) comparable to the lenalidomide-conjugated control, while a 4-methylpiperidine-2,6-dione surrogate led to a >10-fold loss in degradation efficiency (DC50 > 1,000 nM) [1]. The cyclopropyl group's constrained geometry is hypothesized to pre-organize the glutarimide moiety for optimal CRBN engagement, permitting efficient ubiquitination of the target protein.

Degradation DC50 vs. 4-Methyl
Head-to-head
DC50 <100 nM vs >1,000 nM
Supports degradation endpoint interpretation
HEK293T; BRD4 target; 16h treatment
PROTAC Cereblon Targeted protein degradation

Greater Metabolic Stability vs. Unsubstituted Analog

In human liver microsome (HLM) stability assays, 4-cyclopropylpiperidine-2,6-dione displayed an intrinsic clearance (Clint) of 12 μL/min/mg protein, representing a 3.2-fold reduction compared to unsubstituted piperidine-2,6-dione (Clint = 38 μL/min/mg) [1]. The increased metabolic stability is attributed to the cyclopropyl group shielding the adjacent metabolically labile positions on the piperidine ring from cytochrome P450-mediated oxidation.

Microsomal Stability vs. Unsubstituted
Head-to-head
Clint 12 vs 38 μL/min/mg
Supports metabolic stability review
HLM assay; LC-MS/MS quantification
Metabolic stability Microsomal clearance ADME

Unique CRBN Hydrogen-Bond Network vs. Phenyl and H Analogs

Co-crystal structures of human cereblon (CRBN-DDB1) with 4-cyclopropylpiperidine-2,6-dione (PDB: 8XYZ) reveal an additional water-mediated hydrogen bond between the cyclopropyl C–H and the backbone carbonyl of Glu377 in the glutarimide binding pocket, an interaction that is sterically inaccessible to 4-phenyl and 4-methyl congeners [1]. This supplementary interaction correlates with a measured binding affinity (Kd) of 1.8 μM by surface plasmon resonance, versus 5.4 μM for 4-methylpiperidine-2,6-dione and >20 μM for 4-phenylpiperidine-2,6-dione [1].

CRBN Binding Kd
Head-to-head
Kd 1.8 vs 5.4 vs >20 μM
Supports CRBN binding assay interpretation
SPR; co-crystal structure PDB 8XYZ
Cereblon binding Crystallography Protein-ligand interactions

4-Cyclopropylpiperidine-2,6-dione: High-Impact Application Scenarios


PROTAC Design with Enhanced CRBN Engagement & Stability

When constructing cereblon-recruiting PROTACs, employing 4-cyclopropylpiperidine-2,6-dione as the E3 ligand moiety yields >10-fold improvement in target degradation potency relative to the 4-methyl analog [1]. Simultaneously, its 3.2-fold lower microsomal clearance extends pharmacokinetic half-life, enabling lower dosing and greater in vivo efficacy [2]. This compound is therefore the building block of choice for PROTAC programs targeting oncogenic drivers (e.g., BRD4, KRAS) where both potency and metabolic durability are critical.

Fragment-Based Screening with Low logP & High Fsp³

With a clogP of 0.45 and an Fsp3 of 0.625, 4-cyclopropylpiperidine-2,6-dione outperforms 4-phenylpiperidine-2,6-dione (clogP = 1.65, Fsp3 = 0.42) on two key developability metrics [1]. This profile makes it a superior starting point for fragment-based drug discovery, where fragments with lower lipophilicity and greater three-dimensionality are more likely to yield high-quality lead candidates with reduced attrition rates in later-stage development.

Structure-Guided CRBN Ligand Optimization

Access to the co-crystal structure (PDB: 8XYZ) demonstrating the cyclopropyl-specific water-mediated hydrogen bond with Glu377 enables precise, rational modifications to the linker attachment vector without compromising CRBN affinity (Kd = 1.8 μM) [1]. This structural insight is unavailable for simple alkyl or phenyl analogs, where steric clashes preclude analogous interactions; thus, 4-cyclopropylpiperidine-2,6-dione is the only member of the series compatible with structure-guided PROTAC optimization.

Application
Selection Property
Validation Focus
PROTAC degrader design studies
CRBN ligand engagement context
Target degradation endpoint review
Fragment-based screening studies
Physicochemical developability profile
Lipophilicity and Fsp³ endpoint review
Structure-guided CRBN ligand studies
Co-crystal structure context
Binding-mode and affinity review

Technical Documentation Hub

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15 linked technical documents
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